molecular formula C16H13ClN2OS2 B2560160 1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034420-45-4

1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No. B2560160
CAS RN: 2034420-45-4
M. Wt: 348.86
InChI Key: VBPBEXFGTKHTCC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, also known as CPTH, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer research. CPTH has been shown to inhibit the activity of the enzyme histone acetyltransferase, which is involved in the regulation of gene expression.

Scientific Research Applications

Corrosion Inhibition

Compounds similar to "1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea" have been investigated for their potential as corrosion inhibitors. For instance, certain urea derivatives have demonstrated effectiveness in preventing mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors and exhibit increased inhibition efficiency with rising concentration and decreasing temperature. Their adsorption onto metal surfaces follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitors and the metal surface, leading to the formation of protective films that mitigate corrosion processes (Bahrami & Hosseini, 2012).

Antioxidant Activity

Research into urea derivatives, including those with thiourea and selenourea functionalities, has identified potent antioxidant activities. These compounds, especially those with selenourea functionality and halogen groups, have shown significant radical scavenging abilities in vitro, indicating their potential as new classes of antioxidant agents. Such activities suggest their usefulness in combating oxidative stress-related diseases and conditions (Reddy et al., 2015).

Biological Activity

Urea derivatives have been synthesized and tested for various biological activities, including antitumor properties. Some novel urea derivatives have demonstrated promising antitumor activities in vitro, hinting at their potential for development into anticancer agents. This underscores the versatility of urea derivatives in pharmacology and their potential in therapeutic applications (Ling et al., 2008).

Photodegradation and Hydrolysis Studies

Investigations into the environmental behavior of substituted urea compounds, including photodegradation and hydrolysis in water, provide insights into their stability and degradation pathways. Such studies are crucial for understanding the environmental impact of these compounds and their potential uses in agriculture and pest control. For example, the stability of certain pesticides under different conditions has been studied to assess their longevity and efficacy in environmental applications (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-15(11-7-9-21-10-11)14-6-3-8-22-14/h1-10,15H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPBEXFGTKHTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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